5,8-Diamino-1,2,3,4-tetrahydronaphthalen-1-ol
CAS No.: 917805-25-5
Cat. No.: VC16918204
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917805-25-5 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 5,8-diamino-1,2,3,4-tetrahydronaphthalen-1-ol |
| Standard InChI | InChI=1S/C10H14N2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5,9,13H,1-3,11-12H2 |
| Standard InChI Key | LKFCSTKJRALPCG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C=CC(=C2C1)N)N)O |
Introduction
Structural and Stereochemical Features
Core Framework and Substituent Effects
The tetrahydronaphthalene (tetralin) scaffold consists of a fused bicyclic system with a partially saturated aromatic ring. In 5,8-diamino-1,2,3,4-tetrahydronaphthalen-1-ol, the saturation at positions 1–4 reduces aromaticity, while the hydroxyl and amino groups introduce polar and hydrogen-bonding functionalities. Comparative studies of 5,8-dimethyl-1,2-dihydronaphthalene (CAS 14108-89-5) reveal that methyl substituents at analogous positions enhance steric bulk but lack the electronic modulation afforded by amino groups . The presence of amino and hydroxyl groups likely increases solubility in polar solvents and enables participation in acid-base reactions or coordination chemistry.
Stereochemical Considerations
Enantiomerically pure tetrahydronaphthalene derivatives, such as (R)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 23357-46-2), demonstrate the significance of stereochemistry in biological activity and catalytic performance . For 5,8-diamino-1,2,3,4-tetrahydronaphthalen-1-ol, the hydroxyl group at position 1 introduces a chiral center, necessitating asymmetric synthesis strategies to isolate enantiomers. Single-crystal diffraction data from related compounds highlight π-stacking interactions and hydrogen-bonding networks that stabilize specific conformations .
Synthesis and Characterization
Retrosynthetic Pathways
The synthesis of 5,8-diamino-1,2,3,4-tetrahydronaphthalen-1-ol may involve:
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Friedel-Crafts alkylation to construct the tetrahydronaphthalene core.
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Nitration and reduction to introduce amino groups at positions 5 and 8.
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Hydroxylation at position 1 via electrophilic substitution or oxidation.
A analogous route for (R)-1,2,3,4-tetrahydronaphthalen-1-amine employs carbodiimide-mediated coupling reactions, achieving yields >95% under optimized conditions .
Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amine coupling | EDCI, HOBt, DIEA in DMF | 86–97% | |
| Catalytic oxidation | Phthalocyanine/MIL-101, O₂ | High | |
| Chiral resolution | Crystallization or chiral chromatography | N/A |
The use of MIL-101-encapsulated phthalocyanine catalysts, as demonstrated in tetralin oxidation , could be adapted for regioselective hydroxylation.
Physicochemical Properties
Predicted Properties
While experimental data for 5,8-diamino-1,2,3,4-tetrahydronaphthalen-1-ol are unavailable, estimates can be derived from related compounds:
The hydroxyl and amino groups in the target compound are expected to reduce LogP (enhancing hydrophilicity) and increase melting points relative to methyl-substituted analogs.
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